molecular formula C20H20N6O4S B12010416 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B12010416
M. Wt: 440.5 g/mol
InChI Key: HPAZUCDYKCCTBM-CIAFOILYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions including:

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The triazole ring in the compound is known to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties .

Properties

Molecular Formula

C20H20N6O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20N6O4S/c1-3-25-19(14-8-10-16(30-2)11-9-14)23-24-20(25)31-13-18(27)22-21-12-15-6-4-5-7-17(15)26(28)29/h4-12H,3,13H2,1-2H3,(H,22,27)/b21-12+

InChI Key

HPAZUCDYKCCTBM-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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